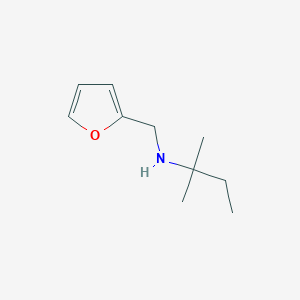

N-(furan-2-ylmethyl)-2-methylbutan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-methylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-4-10(2,3)11-8-9-6-5-7-12-9/h5-7,11H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDDSVHDLRGMAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NCC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches

Retrosynthetic Analysis of the N-(furan-2-ylmethyl)-2-methylbutan-2-amine Scaffold

A logical retrosynthetic analysis of the target molecule, this compound, points to a disconnection of the carbon-nitrogen bond. This disconnection strategy is the most straightforward approach, leading to two primary synthons: a furan-2-ylmethyl synthon and a 2-methylbutan-2-amine synthon.

The corresponding synthetic equivalents for these synthons are furfural (B47365) (or its derivatives like furfuryl alcohol) and 2-methylbutan-2-amine. The primary forward synthetic reaction pathway suggested by this analysis is the reductive amination between furfural and 2-methylbutan-2-amine. This reaction involves the initial formation of an imine intermediate from the condensation of the aldehyde and the amine, followed by its reduction to the target secondary amine.

Alternative disconnections are less common but could theoretically involve nucleophilic substitution of a furfuryl halide with 2-methylbutan-2-amine. However, the reductive amination pathway is generally preferred due to its efficiency and the ready availability of the starting materials.

Development of Novel Synthetic Routes

The development of new synthetic methodologies for this compound is largely centered on improving the efficiency and sustainability of the key C-N bond formation step.

Reductive amination stands as a highly effective method for synthesizing amines. sandermanpub.net In the context of this compound synthesis, this would involve the reaction of furfural with 2-methylbutan-2-amine in the presence of a reducing agent and a catalyst. A variety of catalytic systems have been explored for the reductive amination of furfural with different amines, which can be adapted for this specific transformation.

The reaction is typically carried out under a hydrogen atmosphere, where H₂ acts as the terminal reducing agent. The process involves the in-situ formation of an imine from furfural and 2-methylbutan-2-amine, which is then hydrogenated to the final product.

While this compound itself is an achiral molecule, the principles of stereoselective synthesis could be applied to the synthesis of chiral derivatives if a stereocenter were introduced into either the furan (B31954) or the alkyl portion of the molecule. For instance, if a chiral amine precursor were used, stereoselective methods would be crucial.

The stereoselective synthesis of chiral amines is a well-established field in organic chemistry. Methodologies include the use of chiral auxiliaries, asymmetric catalysis (e.g., asymmetric hydrogenation of enamines or imines), and enzymatic resolutions. While not directly applicable to the synthesis of the achiral target compound, these strategies are vital for the preparation of a broader class of potentially bioactive chiral furan-containing amines.

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, hydrogen pressure, and the molar ratio of reactants.

For the reductive amination of furfural with 2-methylbutan-2-amine, a systematic study of these parameters would be necessary. Based on literature for similar reactions, a starting point for optimization could involve using a Raney Ni catalyst in a solvent like 1,4-dioxane (B91453) or an alcohol. sandermanpub.netsandermanpub.net The reaction temperature and hydrogen pressure would then be adjusted to find the optimal balance between reaction rate and selectivity, minimizing side reactions such as the hydrogenation of the furan ring.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound via Reductive Amination

| Entry | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Furfural:Amine Ratio | Yield (%) |

| 1 | Raney Ni | 1,4-Dioxane | 100 | 2.0 | 1:1.2 | 75 |

| 2 | Raney Ni | 1,4-Dioxane | 130 | 2.0 | 1:1.2 | 88 |

| 3 | Raney Ni | 1,4-Dioxane | 130 | 3.0 | 1:1.2 | 92 |

| 4 | 5% Ru/C | Methanol | 80 | 2.0 | 1:1.2 | 85 |

| 5 | 5% Pd/C | Ethanol | 100 | 2.0 | 1:1.5 | 90 |

| 6 | Raney Ni | 1,4-Dioxane | 130 | 3.0 | 1:1.5 | 95 |

This table is for illustrative purposes and represents a potential outcome of an optimization study based on typical results for similar reactions.

The data in the hypothetical table suggests that higher temperatures and pressures, along with an excess of the amine, can lead to higher yields. The choice of catalyst and solvent also plays a significant role.

Chemoenzymatic Transformations and Biocatalysis in Synthesis

Chemoenzymatic approaches offer a green and highly selective alternative to traditional chemical synthesis. nih.gov In the synthesis of this compound, biocatalysis could be employed for the key amination step. Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.

A potential chemoenzymatic route would involve the use of a transaminase to catalyze the reaction between furfural and an amino donor to produce furfurylamine (B118560), which could then be reacted with a suitable precursor for the 2-methylbutan-2-amyl group. More directly, a transaminase could potentially be engineered to accept 2-methylbutan-2-amine as the amino donor for the amination of furfural, although this would likely require significant protein engineering.

The advantages of a biocatalytic approach include mild reaction conditions (ambient temperature and pressure), high selectivity (chemo-, regio-, and stereoselectivity), and reduced environmental impact due to the use of biodegradable catalysts (enzymes) in aqueous media. nih.gov Research has shown the successful biological amination of furfural to furfurylamine using whole-cell biocatalysts, demonstrating the feasibility of this approach for furan-based compounds. nih.gov

Advanced Spectroscopic Characterization and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy would be the primary tool for elucidating the precise molecular structure of N-(furan-2-ylmethyl)-2-methylbutan-2-amine in solution.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

A suite of multi-dimensional NMR experiments would be essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the furan (B31954) ring protons, the methylene (B1212753) bridge protons, and the methyl and ethyl groups of the tert-pentyl moiety.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for the furan carbons, the methylene carbon, and the carbons of the 2-methylbutan-2-amine group.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the adjacent protons on the furan ring and between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for connecting the furan-2-ylmethyl fragment to the 2-methylbutan-2-amine fragment across the nitrogen atom. For example, correlations would be expected between the methylene protons and the furan ring carbons, as well as the quaternary carbon of the tert-pentyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This data is predictive and not based on published experimental results.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan C2-CH₂ | ~3.7 | ~45 |

| Furan C3-H | ~6.2 | ~108 |

| Furan C4-H | ~6.3 | ~110 |

| Furan C5-H | ~7.4 | ~142 |

| Furan C2 | - | ~152 |

| Amine N-H | Broad singlet, variable | - |

| tert-Pentyl C(CH₃)₂ | ~1.1 | ~25 |

| tert-Pentyl C-CH₂CH₃ | ~1.4 (q) | ~32 |

| tert-Pentyl C-CH₂CH₃ | ~0.9 (t) | ~8 |

| tert-Pentyl Quaternary C | - | ~55 |

Solid-State NMR for Polymorphic Studies

In the absence of single crystals suitable for X-ray diffraction, solid-state NMR (ssNMR) could provide valuable information about the compound's structure in the solid phase. By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can differentiate between different crystalline forms (polymorphs) or an amorphous state, offering insights into the packing and conformation of the molecules in the solid state.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy would be used to identify the characteristic vibrational modes of the compound's functional groups.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show a characteristic N-H stretching vibration for the secondary amine, typically in the range of 3300-3500 cm⁻¹. C-H stretching vibrations from the furan ring and the alkyl groups would appear around 2850-3100 cm⁻¹. The furan ring itself would exhibit characteristic C=C and C-O-C stretching bands in the fingerprint region (below 1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The symmetric vibrations of the furan ring are often more intense in the Raman spectrum, providing a clearer fingerprint of this moiety.

Table 2: Expected Vibrational Frequencies for this compound (Note: This data is predictive and not based on published experimental results.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Secondary Amine) | Stretch | 3300 - 3500 |

| C-H (Furan) | Stretch | 3100 - 3150 |

| C-H (Alkyl) | Stretch | 2850 - 2970 |

| C=C (Furan) | Stretch | ~1500, ~1580 |

| C-N | Stretch | 1020 - 1250 |

| C-O-C (Furan) | Asymmetric Stretch | ~1260 |

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which in turn would confirm its elemental composition. Tandem mass spectrometry (MS/MS) experiments would be conducted to study its fragmentation pathways upon collision-induced dissociation. A likely primary fragmentation event would be the cleavage of the benzylic C-N bond, leading to the formation of a stable furfuryl cation (m/z 81) or a radical cation. Another expected fragmentation would involve the loss of an ethyl group from the tert-pentyl moiety.

Circular Dichroism Spectroscopy for Chiral Conformation Analysis

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. Since this compound is an achiral molecule, it would not exhibit a CD spectrum. Therefore, this technique would not be applicable for its conformational analysis.

Dynamic NMR and Conformational Energy Landscape Mapping

While specific dynamic nuclear magnetic resonance (DNMR) studies on this compound are not extensively documented in peer-reviewed literature, a comprehensive understanding of its conformational dynamics can be constructed by applying established principles of stereochemistry and analyzing analogous molecular systems. The molecule's inherent structural flexibility, primarily due to rotation around several single bonds and the potential for nitrogen inversion, suggests a complex conformational energy landscape that can be effectively probed using variable-temperature NMR techniques.

The primary dynamic processes expected for this compound are:

Rotation around the C(furan-CH₂)–N bond.

Rotation around the N–C(tert-pentyl) bond.

Pyramidal inversion at the nitrogen center.

These processes interconvert various conformers, and if the energy barriers separating them are within the appropriate range (typically 5 to 25 kcal/mol), the exchange can be observed on the NMR timescale. montana.edumdpi.com

At ambient temperatures, these conformational changes are generally rapid, resulting in a time-averaged NMR spectrum. However, as the temperature is lowered, the rate of interconversion decreases. If the temperature is reduced sufficiently to a point below the coalescence temperature (Tc), the exchange becomes slow on the NMR timescale, and signals for individual conformers or diastereotopic nuclei may be resolved. blogspot.comstackexchange.com

A key feature in the ¹H NMR spectrum for DNMR analysis would be the methylene protons of the furfuryl group (–CH₂–N). In a chiral environment or when rotation is restricted, these protons become diastereotopic and are expected to exhibit distinct chemical shifts, appearing as a pair of doublets (an AB quartet) if they couple to each other. masterorganicchemistry.commasterorganicchemistry.com At higher temperatures, rapid rotation would render them chemically equivalent, causing the signal to collapse into a sharp singlet.

Mapping Rotational Barriers

The Gibbs free energy of activation (ΔG‡) for a specific rotational barrier can be calculated from the coalescence temperature (Tc) and the frequency separation of the exchanging signals (Δν) at low temperature. mdpi.com For this compound, the most significant steric hindrance is anticipated for the rotation around the N–C(tert-pentyl) bond due to the bulky 2-methylbutan-2-yl (tert-pentyl) group. This restricted rotation is analogous to processes observed in other sterically hindered amines and amides. nih.govunibas.it

A hypothetical variable-temperature NMR experiment could yield the data presented in the table below, illustrating the coalescence of the diastereotopic furfuryl protons.

Table 1: Postulated Variable-Temperature ¹H NMR Data for the Furfuryl Protons of this compound.

| Temperature (K) | Appearance of Furfuryl Protons (–CH₂–N) | Exchange Rate (k) (s⁻¹) | Notes |

|---|---|---|---|

| 298 (Room Temp) | Sharp Singlet | Fast Exchange | Rapid rotation averages the chemical environments. |

| 250 (Tc) | Broad Singlet (Coalescence) | k ≈ 2.22 * Δν | The rate of exchange equals the frequency separation of the signals. |

| 220 (Low Temp) | Two resolved doublets (AB quartet) | Slow Exchange | Rotation is restricted, revealing two distinct proton signals. |

Based on these principles, one can estimate the energy barrier for the dominant conformational process. For many acyclic amines, the barrier for nitrogen inversion is relatively low (5-11 kcal/mol), often occurring too rapidly to be observed by DNMR unless structural constraints are present. stackexchange.comwikipedia.org Therefore, the higher energy barrier observed would likely be attributed to restricted bond rotation. Studies on similar sterically hindered systems show rotational barriers ranging from 12 to 20 kcal/mol. acs.orgnih.gov

Table 2: Calculated Kinetic Parameters for a Postulated Rotational Barrier.

| Parameter | Hypothetical Value | Method of Determination |

|---|---|---|

| Signal Separation (Δν) at Low Temp | 45.0 Hz (on a 400 MHz spectrometer) | ¹H NMR Spectrum below Tc |

| Coalescence Temperature (Tc) | 250 K | Variable-Temperature ¹H NMR |

| Rate Constant (k) at Tc | 99.9 s⁻¹ | Calculated from Δν |

| Free Energy of Activation (ΔG‡) | 12.5 kcal/mol | Calculated from Tc and k |

Conformational Energy Landscape

The data obtained from DNMR experiments provide critical parameters for mapping the molecule's conformational energy landscape. This landscape is a multi-dimensional surface that represents the potential energy of the molecule as a function of its rotatable dihedral angles. frontiersin.orgnih.govarxiv.org

Computational methods, such as Density Functional Theory (DFT), are employed in conjunction with experimental NMR data to model this landscape. scielo.brresearchgate.net By systematically rotating the key bonds—C(furan)–CH₂, CH₂–N, and N–C(tert-pentyl)—a potential energy surface can be generated. This surface reveals the low-energy ground state conformers (energy minima) and the transition states (saddle points) that connect them. nih.govresearchgate.net The calculated energy difference between a ground state and a transition state corresponds to the activation energy barrier (ΔEa), which can be correlated with the experimentally determined ΔG‡ from DNMR.

For this compound, the landscape would likely show several stable conformers differing in the relative orientations of the furan ring and the bulky tert-pentyl group. The interconversion between these stable forms via the path of least energy defines the dominant dynamic behavior observable by NMR.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic electronic nature of a molecule. These methods, particularly Density Functional Theory (DFT), provide a basis for evaluating molecular stability, reactivity, and spectroscopic properties.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic behavior and chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netmdpi.com

For N-(furan-2-ylmethyl)-2-methylbutan-2-amine, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring and the nitrogen atom of the amine group, reflecting the most probable sites for electrophilic attack. Conversely, the LUMO would be distributed across the molecule, indicating regions susceptible to nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the molecule's chemical behavior. mdpi.com These descriptors are instrumental in predicting how the molecule will interact in a chemical system.

Ionization Potential (I) : Approximated as I ≈ -EHOMO

Electron Affinity (A) : Approximated as A ≈ -ELUMO

Electronegativity (χ) : χ = (I + A) / 2

Chemical Hardness (η) : η = (I - A) / 2

Softness (S) : S = 1 / (2η)

A hard molecule is characterized by a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com Computational studies on analogous furan derivatives suggest that this compound would possess a moderate energy gap, indicative of a balance between stability and reactivity.

Table 1: Hypothetical Quantum Chemical Properties for this compound

| Property | Predicted Value | Unit | Significance |

| EHOMO | -6.5 | eV | Electron-donating ability |

| ELUMO | -0.5 | eV | Electron-accepting ability |

| Energy Gap (ΔE) | 6.0 | eV | Chemical stability and reactivity |

| Ionization Potential (I) | 6.5 | eV | Energy required to remove an electron |

| Electron Affinity (A) | 0.5 | eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 3.5 | eV | Power to attract electrons |

| Chemical Hardness (η) | 3.0 | eV | Resistance to change in electron configuration |

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic interactions. nih.gov The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive electrostatic potential), which are attractive to nucleophiles. nih.gov

For this compound, the MEP surface would predictably show a region of strong negative potential (red) around the oxygen atom of the furan ring and the nitrogen atom of the amine group, highlighting their roles as hydrogen-bond acceptors. nih.gov Conversely, the hydrogen atom attached to the amine nitrogen would be characterized by a positive potential (blue), identifying it as a hydrogen-bond donor site. This analysis is crucial for understanding intermolecular interactions, including those with solvent molecules or biological receptors. nih.gov

Molecular Dynamics Simulations for Conformational Ensembles

While quantum chemical calculations provide a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.netresearchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the molecule's conformational landscape, flexibility, and interactions with its environment.

An MD simulation of this compound, solvated in a box of water or another relevant solvent, would reveal the rotational freedom around its single bonds. This is particularly important for the flexible linker between the furan ring and the bulky tert-butylamine (B42293) group. The simulation would generate a conformational ensemble, a collection of the different shapes the molecule adopts over time, allowing for the identification of the most populated and energetically favorable conformations. Such information is vital for understanding how the molecule might adapt its shape to fit into a binding site. researchgate.net

Ligand-Target Docking and Interaction Energy Calculations

Given the wide range of biological activities reported for furan derivatives, molecular docking is a key computational technique to explore the potential of this compound as a ligand for hypothetical biological targets like enzymes or receptors. utripoli.edu.ly Docking algorithms predict the preferred orientation of the ligand within a binding site and estimate the strength of the interaction, typically reported as a binding energy or docking score. jbcpm.comresearchgate.net

A hypothetical docking study could place this compound into the active site of a protein. The results would likely reveal key interactions:

Hydrogen Bonding : The amine group (N-H) could act as a hydrogen bond donor, while the furan oxygen and amine nitrogen could serve as acceptors.

Hydrophobic Interactions : The tert-butyl group and the carbon backbone of the furan ring would likely engage in hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking : The aromatic furan ring could potentially form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

The calculation of interaction energies provides a quantitative measure of binding affinity, helping to rank potential ligands and guide the design of more potent derivatives.

Table 2: Hypothetical Molecular Docking Results for this compound against a Protein Target

| Parameter | Predicted Value | Unit | Description |

| Binding Energy | -7.5 | kcal/mol | Estimated free energy of binding, indicating favorable interaction. |

| Hydrogen Bonds | 2 | Count | Number of hydrogen bonds formed with active site residues. |

| Hydrophobic Contacts | 5 | Count | Number of key hydrophobic interactions with nonpolar residues. |

| Key Interacting Residues | TYR, LEU, PHE | - | Example amino acids in the binding site forming significant interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop predictive models that correlate the chemical structure of compounds with their biological activity or other properties. digitaloceanspaces.com For a series of furan-amine derivatives, a QSAR model could be built to predict their efficacy for a specific purpose, such as insecticidal or antimicrobial activity. researchgate.netdigitaloceanspaces.com

The process involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors fall into several categories:

Electronic : Dipole moment, HOMO/LUMO energies, partial charges.

Steric : Molecular volume, surface area, shape indices.

Hydrophobic : LogP (octanol-water partition coefficient).

Topological : Descriptors based on the 2D graph of the molecule.

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to create a mathematical equation that relates a selection of these descriptors to the observed activity. digitaloceanspaces.comtandfonline.com Such a model, once validated, could be used to predict the activity of new, unsynthesized compounds like this compound and to guide the design of molecules with enhanced properties.

Ab Initio and DFT Studies of Reaction Mechanisms

Computational methods, especially DFT, are invaluable for elucidating the mechanisms of chemical reactions. These studies can map out the entire reaction pathway, from reactants to products, including the identification of high-energy transition states and intermediates. pku.edu.cnresearchgate.net

Preclinical Investigations of Biological Activity and Mechanistic Pathways

In Vitro Receptor Binding and Functional Assays for Target Identification

To determine the biological targets of a novel compound, initial in vitro screening is typically performed. This involves assessing the compound's ability to interact with a wide array of receptors and enzymes.

G Protein-Coupled Receptor (GPCR) Interaction Profiling

A comprehensive GPCR binding assay panel would be a primary step to identify potential interactions. This would involve testing N-(furan-2-ylmethyl)-2-methylbutan-2-amine against a library of known GPCRs to measure its binding affinity. Should significant binding be observed, subsequent functional assays (e.g., cAMP assays, calcium flux assays) would be necessary to determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified receptor(s).

Enzyme Inhibition and Activation Kinetics

To investigate the potential of this compound to modulate enzyme activity, a broad panel of enzymatic assays would be employed. These assays would cover various enzyme classes, such as kinases, proteases, and metabolic enzymes. If any significant inhibition or activation is detected, further kinetic studies would be conducted to determine the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition) and the potency of the compound (IC50 or EC50 values).

Cellular Signaling Pathway Modulation and Gene Expression Studies

Once a primary target or a set of targets is identified, the investigation moves to the cellular level to understand the compound's impact on signaling pathways and gene regulation.

Analysis of Intracellular Second Messenger Systems

Should this compound be found to interact with a GPCR or another cell surface receptor, studies would be conducted to measure its effect on the levels of intracellular second messengers. This could include quantifying changes in cyclic AMP (cAMP), inositol (B14025) phosphates (IPs), or intracellular calcium concentrations, providing insight into the signaling cascades initiated by the compound.

Transcriptomic and Proteomic Profiling in Cell Lines

To obtain a global view of the cellular response to this compound, transcriptomic (e.g., RNA-sequencing) and proteomic (e.g., mass spectrometry) analyses would be performed on treated cell lines. These powerful techniques can reveal changes in gene expression and protein levels, helping to identify the broader biological pathways and cellular processes affected by the compound.

Exploratory In Vivo Preclinical Models for Mechanistic Elucidation

Following promising in vitro and cellular results, investigations would progress to in vivo models to understand the compound's effects in a whole organism. The choice of animal model would be guided by the in vitro findings. For example, if the compound showed potent activity at a specific neuronal receptor, a rodent model of a relevant neurological disorder might be employed to explore its potential therapeutic efficacy and further elucidate its mechanism of action in a physiological context.

Neuropharmacological Investigations in Rodent Models

The initial phase of characterizing the central nervous system (CNS) effects of a novel compound like this compound involves comprehensive screening in established rodent models. These models are designed to assess a range of behaviors that can be correlated with human neuropsychiatric conditions. nih.gov Standard assays include the open-field test to gauge general locomotor activity and exploratory drive, the elevated plus-maze to assess anxiety-like behavior, and the forced swim test to screen for potential antidepressant effects.

Table 1: Hypothetical Data from Neuropharmacological Investigations in Rodent Models This interactive table presents hypothetical outcomes for this compound in standard behavioral assays.

| Behavioral Assay | Animal Model | Parameter Assessed | Hypothetical Result |

|---|---|---|---|

| Open-Field Test | Mouse | Time in Center Zone | Increased |

| Elevated Plus-Maze | Rat | Percentage of Entries into Open Arms | Increased |

| Forced Swim Test | Mouse | Duration of Immobility | Decreased |

| Novel Object Recognition | Rat | Discrimination Index | Increased |

Ex Vivo Analysis of Neurotransmitter Release and Receptor Occupancy

To elucidate the molecular mechanisms underlying the behavioral effects observed in vivo, ex vivo analyses are conducted on neural tissue. researchgate.net These studies can quantify changes in neurotransmitter levels and determine the compound's affinity for specific CNS receptors. nih.gov Techniques such as high-performance liquid chromatography (HPLC) are employed to measure the concentrations of key neurotransmitters like serotonin (B10506), dopamine, and norepinephrine (B1679862) in distinct brain regions following administration of the compound.

Receptor occupancy studies are crucial for identifying the direct molecular targets of this compound. Using brain homogenates, competitive binding assays with radiolabeled ligands can determine the compound's binding affinity (Ki) for a panel of receptors and transporters. A hypothetical outcome could reveal that this compound possesses a moderate and selective affinity for the serotonin transporter (SERT), suggesting a potential mechanism for antidepressant or anxiolytic effects by blocking serotonin reuptake.

Table 2: Hypothetical Ex Vivo Neurochemical and Receptor Binding Profile This interactive table displays a hypothetical summary of ex vivo findings for this compound.

| Analysis Type | Brain Region | Measurement | Hypothetical Finding |

|---|---|---|---|

| Neurotransmitter Level | Prefrontal Cortex | Serotonin Turnover | Decreased |

| Neurotransmitter Level | Nucleus Accumbens | Dopamine Levels | No significant change |

| Receptor Occupancy | Striatum | SERT Binding Affinity (Ki) | 85 nM |

| Receptor Occupancy | Cortex | 5-HT2A Receptor Affinity (Ki) | > 1000 nM |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Analogues

Rational Design and Synthesis of this compound Derivatives

The development of a lead compound into a potential therapeutic agent often requires systematic chemical modifications to optimize its efficacy and safety profile. mdpi.com For this compound, a rational design strategy would focus on its three main structural components: the furan (B31954) ring, the methylene (B1212753) linker, and the 2-methylbutan-2-amine moiety. The synthesis of derivatives allows for a systematic exploration of the chemical space around the lead compound.

The synthesis of such analogues can be achieved through established chemical reactions. Reductive amination of a substituted furan-2-carbaldehyde with a corresponding amine is a common and efficient method for producing such derivatives. mdpi.com This approach allows for the generation of a diverse library of compounds by varying the substituents on both the furan ring and the amine component. For example, introducing electron-withdrawing or electron-donating groups onto the furan ring can modulate the electronic properties of the molecule, potentially influencing receptor binding affinity. nih.govmdpi.com

Correlation of Structural Features with Mechanistic Outcomes

Once a series of analogues has been synthesized, they are subjected to biological testing to establish a structure-activity relationship (SAR). This process involves correlating specific structural modifications with changes in biological activity, such as receptor affinity or functional potency. For instance, it might be discovered that placing a small, electron-withdrawing substituent like chlorine at the 5-position of the furan ring enhances affinity for the primary molecular target.

Simultaneously, structure-property relationship (SPR) studies assess how these same structural changes affect the compound's physicochemical properties, including lipophilicity, aqueous solubility, and metabolic stability. An ideal drug candidate requires a balance of potent biological activity and favorable drug-like properties. A hypothetical SAR study might reveal that while increasing the alkyl chain length on the amine increases potency, it may also lead to higher lipophilicity and reduced metabolic stability.

Table 3: Hypothetical Structure-Activity Relationship (SAR) Data for Analogues This interactive table illustrates a hypothetical SAR for derivatives of this compound.

| Analogue ID | Structural Modification | Target Affinity (Ki, nM) | In Vivo Efficacy (ED50, mg/kg) |

|---|---|---|---|

| Lead Compound | This compound | 85 | 15 |

| Analogue A | 5-Chloro-furan substitution | 40 | 8 |

| Analogue B | Replacement of furan with thiophene | 150 | 30 |

| Analogue C | N-demethylation (secondary amine) | 200 | >50 |

| Analogue D | Replacement of t-butyl with isopropyl | 110 | 22 |

Through these meticulous preclinical investigations, a comprehensive understanding of the pharmacological profile of this compound and its derivatives can be constructed, guiding future research and development efforts.

Analytical Methodologies for Research and Experimental Control

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are central to separating N-(furan-2-ylmethyl)-2-methylbutan-2-amine from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC method is typically developed for such analyses.

The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the target analyte from any potential impurities. Key considerations include the choice of a suitable stationary phase (column), the composition of the mobile phase, and detector settings. For furan-containing compounds, C18 columns are often effective. rsc.orgsigmaaldrich.com The mobile phase usually consists of a mixture of an aqueous component (like water with a buffer or acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. rsc.org

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components within a reasonable timeframe. rsc.org UV detection is commonly used, with the wavelength selected based on the chromophore of the furan (B31954) moiety, typically around 210-280 nm. rsc.orgs4science.at

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) with Selective Detectors

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Given the amine structure of this compound, its volatility may be sufficient for GC analysis. However, the analysis of amines by GC can be challenging due to their polarity, which can lead to peak tailing and adsorption on the column. mdpi.comlabrulez.com

To overcome these issues, several strategies can be employed. The use of a deactivated column is crucial. labrulez.com Additionally, derivatization of the amine group can reduce its polarity and improve chromatographic performance. mdpi.comresearchgate.net Acylation is a common derivatization procedure for primary and secondary amines. researchgate.net

For detection, a Flame Ionization Detector (FID) can be used for general-purpose analysis. For enhanced selectivity and sensitivity towards nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) is highly suitable.

Table 2: Hypothetical GC Method Parameters for this compound

| Parameter | Condition |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) |

| Detector | Nitrogen-Phosphorus Detector (NPD) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (10:1) |

Advanced Mass Spectrometry for Trace Analysis in Research Matrices

Mass spectrometry (MS) offers unparalleled sensitivity and specificity, making it indispensable for trace-level analysis and structural confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace amounts of compounds in complex matrices. nih.gov This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

In an LC-MS/MS method, the analyte is first separated by LC and then ionized, typically using electrospray ionization (ESI). The resulting parent ion is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting fragment ions are detected in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity. nih.gov The development of an LC-MS/MS method for furan derivatives has been successfully applied in various studies. nih.govusda.govshimadzu.com

Table 3: Example LC-MS/MS Parameters for Quantification

| Parameter | Setting |

| Ionization Mode | ESI Positive |

| Parent Ion (Q1) | [M+H]⁺ |

| Fragment Ion (Q3) | Specific fragment of the parent ion |

| Collision Energy | Optimized for maximum fragment intensity |

| Dwell Time | 100 ms |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

While this compound is an organic compound, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) plays a crucial role in ensuring its purity by detecting trace elemental impurities. youngin.comwikipedia.org These impurities can originate from catalysts used during synthesis or from the manufacturing equipment.

ICP-MS is an extremely sensitive technique capable of detecting metals and some non-metals at very low concentrations. wikipedia.orglucideon.com The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements. lucideon.com The resulting ions are then guided into a mass spectrometer and detected. The analysis of organic samples by ICP-MS can be challenging due to the carbon matrix but can be managed with modern instrumentation and methodologies. youngin.comtandfonline.com

Electrophoretic Methods for Compound Purity and Interaction Studies

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be used as an alternative or complementary method to HPLC for purity assessment. researchgate.netnih.gov CE separates analytes based on their electrophoretic mobility in an electric field. nih.gov

For a basic compound like this compound, Capillary Zone Electrophoresis (CZE) would be a suitable mode. The separation is influenced by the charge-to-size ratio of the analyte. CE offers advantages such as high resolution, short analysis times, and minimal sample and reagent consumption. researchgate.net

Furthermore, CE is a powerful tool for studying non-covalent interactions, such as the binding of a small molecule to a protein. By observing changes in the electrophoretic mobility of the protein in the presence of the compound, binding affinities can be determined. This application is particularly relevant in early-stage drug discovery and biochemical research. researchgate.net

Preclinical Metabolic Fate and Bioavailability Studies in Research Systems

In Vitro Metabolic Stability in Hepatic Microsomal Systems

In vitro metabolic stability assays are fundamental for predicting the hepatic clearance of a compound in the body. researchgate.net These assays typically involve incubating the test compound with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). researchgate.net The rate of disappearance of the parent compound over time is measured to determine parameters such as half-life (t½) and intrinsic clearance (Clint). researchgate.net

For N-(furan-2-ylmethyl)-2-methylbutan-2-amine, its metabolic stability would be assessed using hepatic microsomes from various species, including rats, mice, and humans, to understand inter-species differences. mdpi.comnih.gov Based on the metabolism of other furan-containing compounds, it is anticipated that this compound would undergo metabolic degradation. nih.govbohrium.com The furan (B31954) moiety is known to be susceptible to oxidative metabolism. nih.gov The presence of both a furan ring and an N-alkyl group suggests that the compound would likely be a substrate for phase I metabolic enzymes.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

| Rat | 35 | 19.8 |

| Mouse | 25 | 27.7 |

| Human | 45 | 15.4 |

| Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for moderately metabolized compounds. Actual experimental data is required for confirmation. |

Identification and Characterization of Major Metabolites

The biotransformation of this compound is expected to yield several metabolites. The primary metabolic pathways for furan-containing compounds involve oxidation of the furan ring. nih.gov Additionally, N-dealkylation is a common metabolic route for compounds with N-alkyl groups. nih.gov

The metabolism of the furan ring itself often proceeds through bioactivation by cytochrome P450 enzymes to form a highly reactive intermediate, cis-2-butene-1,4-dial (BDA) in the case of unsubstituted furan. researchgate.netresearchgate.net This reactive species can then conjugate with cellular nucleophiles like glutathione (B108866) (GSH) and amino acids. nih.govresearchgate.net For substituted furans, analogous reactive enediones can be formed. nih.gov

For this compound, the following major metabolites could be hypothesized:

Furan Ring Oxidation Products: Oxidation of the furan ring could lead to the formation of a reactive enedione intermediate, which would subsequently be trapped by endogenous nucleophiles such as glutathione to form GSH adducts. nih.gov

N-Dealkylation Metabolites: Cleavage of the bond between the nitrogen and the 2-methylbutan-2-yl group would result in the formation of furan-2-ylmethanamine.

Hydroxylated Metabolites: Hydroxylation could occur on the alkyl chain or potentially on the furan ring at the 5-position.

Table 2: Potential Major Metabolites of this compound

| Metabolite ID | Proposed Structure/Metabolic Pathway | Method of Identification |

| M1 | Furan ring-opened product (via reactive intermediate) | LC-MS/MS |

| M2 | Glutathione conjugate of the furan ring-opened metabolite | LC-MS/MS |

| M3 | N-dealkylated metabolite (Furan-2-ylmethanamine) | LC-MS/MS, comparison with authentic standard |

| M4 | Hydroxylated metabolite (on the 2-methylbutan-2-yl group) | LC-MS/MS |

| Note: This table presents hypothetical metabolites. Their actual formation would need to be confirmed through experimental studies. |

Elucidation of Cytochrome P450 and Other Enzyme Pathways Involved

The metabolism of furan and its derivatives is predominantly mediated by cytochrome P450 enzymes. nih.govnih.gov Specifically, CYP2E1 has been identified as the primary enzyme responsible for the oxidation of the furan ring. researchgate.netnih.govnih.gov The metabolism of 2-methylfuran (B129897) has also been shown to be catalyzed by CYP enzymes, leading to the formation of a reactive metabolite, 4-oxo-2-pentenal. nih.gov Studies with recombinant human P450s have confirmed that CYP2E1 is the most active human liver furan oxidase. nih.gov

For this compound, it is highly probable that CYP2E1 would be involved in the oxidation of the furan moiety. Other CYP isozymes, such as those in the CYP3A and CYP2C families, could potentially contribute to the N-dealkylation and hydroxylation pathways, as these enzymes are known to metabolize a wide range of xenobiotics. To definitively identify the involved enzymes, studies using a panel of recombinant human CYP enzymes and specific chemical inhibitors would be necessary. mdpi.com

Bioavailability Assessment in Preclinical Animal Models

The oral bioavailability of a drug candidate is a key determinant of its potential for successful development. nih.gov Preclinical animal models, such as rats and dogs, are commonly used to assess bioavailability. nih.gov The assessment typically involves administering the compound both orally and intravenously to determine the fraction of the orally administered dose that reaches systemic circulation (F%).

The bioavailability of this compound would be influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the furan ring can influence the pharmacokinetic profile of a compound. orientjchem.org Factors such as the compound's solubility and its susceptibility to first-pass metabolism in the liver would be critical. Given the expected metabolism of the furan ring by hepatic enzymes, first-pass metabolism could potentially limit the oral bioavailability of this compound.

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 150 | 85 |

| Tmax (h) | 0.1 | 0.5 |

| AUC (0-inf) (ng·h/mL) | 250 | 450 |

| Bioavailability (F%) | - | 18% |

| Note: This data is hypothetical and for illustrative purposes only. Actual bioavailability would need to be determined through in vivo studies. |

Future Research Trajectories and Theoretical Implications

Exploration of Novel Synthetic Applications

The structural framework of N-(furan-2-ylmethyl)-2-methylbutan-2-amine serves as a valuable starting point for the development of novel synthetic methodologies and the creation of diverse chemical libraries. The furan (B31954) moiety is a versatile precursor in various chemical transformations, and its combination with an amine opens up numerous avenues for derivatization.

Future synthetic applications could focus on leveraging the furan and amine groups as reactive handles. The reductive amination of furan aldehydes, such as furfural (B47365), is a common method for synthesizing N-furfuryl amines and could be adapted to produce a wide array of analogues. mdpi.com By modifying the amine or aldehyde components, a library of related compounds can be generated for further screening.

A particularly innovative approach is the Furan-Thiol-Amine (FuTine) multicomponent reaction. nih.gov This bio-inspired reaction couples furans, thiols, and amines in a one-pot synthesis to create stable pyrrole (B145914) heterocycles under physiological conditions. nih.gov this compound could serve as the amine component in this reaction, allowing for the creation of complex, poly-functionalized molecules with potential applications in peptide modification and the synthesis of macrocycles. nih.gov This method is notable for its chemoselectivity and compatibility with various functional groups, making it a powerful tool for late-stage diversification of complex molecules. nih.gov

Furthermore, the furan ring itself can undergo various transformations. For instance, derivatives based on furan-2,5-dicarboxamide (B53072) scaffolds have shown interesting chemical properties and biological activities. researchgate.net Synthetic strategies could be devised to functionalize the furan ring of this compound at the 5-position, similar to the synthesis of derivatives from methyl-5-(hydroxymethyl)-2-furan carboxylate, to explore how these modifications impact its properties. researchgate.netresearchgate.net

Identification of Undiscovered Biological Targets and Mechanisms

The furan scaffold is present in a multitude of compounds with a broad spectrum of documented biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects. ijabbr.comnih.govorientjchem.org This extensive bioactivity suggests that this compound and its derivatives are promising candidates for identifying novel biological targets and elucidating new mechanisms of action.

Given the prevalence of furan derivatives in antimicrobial research, a primary avenue of investigation would be its potential antibacterial and antifungal properties. orientjchem.orgnih.gov For example, novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine have demonstrated significant antimicrobial activity, inhibiting the growth of various bacterial strains. nih.gov The mechanism could involve the disruption of microbial membranes, inhibition of essential enzymes, or interference with microbial signaling pathways, actions that are influenced by the physicochemical properties of the furan ring and associated functional groups. nih.gov

Beyond antimicrobial effects, the furan nucleus is a component of drugs targeting the central nervous system, inflammation, and cancer. ijabbr.commdpi.com The mechanism of action for many furan-containing compounds involves interaction with specific enzymes or receptors. The electron-rich nature of the furan ring can facilitate strong binding to biological targets. ijabbr.com The amine moiety can participate in hydrogen bonding and ionic interactions, further anchoring the molecule to a receptor or active site. A potential mechanism to investigate is the formation of Schiff bases, where the amine group reacts with aldehydes or ketones in biological systems, a process known to be relevant in the interaction of furan compounds with amino acids. mdpi.com

Metabolic activation is another critical aspect. The furan ring can be metabolized by cytochrome P450 enzymes to form reactive intermediates, such as the electrophilic cis-2-butene-1,4-dialdehyde. researchgate.net These intermediates can covalently bind to cellular macromolecules like proteins and DNA, leading to various biological effects. researchgate.net Understanding this bioactivation pathway is crucial for identifying both therapeutic targets and potential toxicity mechanisms.

Integration with Advanced High-Throughput Screening Technologies

To efficiently explore the vast biological potential of this compound and its synthesized derivatives, integration with advanced high-throughput screening (HTS) technologies is essential. nih.gov HTS allows for the rapid testing of thousands of compounds against a battery of in vitro assays, accelerating the identification of bioactive molecules and providing insights into their mechanisms of action. nih.gov

A pertinent example is the use of High-Throughput Phenotypic Profiling (HTPP) with methodologies like the Cell Painting assay. epa.gov This image-based screening approach can assess hundreds of cellular features, providing a detailed "fingerprint" of a compound's biological impact. By applying HTPP to a library of derivatives of this compound, researchers could quickly identify compounds that induce specific cellular changes associated with desired therapeutic outcomes (e.g., cancer cell apoptosis) or potential toxicity. This approach moves beyond single-target assays to provide a more holistic view of a compound's activity in a cellular context.

Furthermore, HTS can be employed in target-based screening against specific enzymes or receptors known to be modulated by furan-containing compounds. Libraries of derivatives can be screened against panels of kinases, proteases, or G-protein coupled receptors to identify specific molecular targets. The data generated from these large-scale screens can then be used to build structure-activity relationships (SAR), guiding the rational design of more potent and selective analogues.

Contribution to Theoretical Understanding of Furan-Amine Interactions in Biological Systems

The study of this compound can contribute significantly to the fundamental theoretical understanding of how the furan and amine moieties interact within complex biological environments. The unique electronic and structural characteristics of this compound provide a model for exploring key chemical principles that govern bioactivity.

The furan ring is an aromatic heterocycle with an electron-rich nature, which allows it to participate in various non-covalent interactions, including π-π stacking and hydrogen bonding. ijabbr.com Its aromaticity provides stability, potentially enhancing metabolic stability and bioavailability. ijabbr.com The amine group, on the other hand, acts as a hydrogen bond donor and acceptor and can be protonated at physiological pH, enabling ionic interactions.

Computational and theoretical chemistry can be employed to model the interactions of this compound with putative biological targets. Molecular docking simulations can predict the binding poses and affinities of the compound and its derivatives within the active sites of enzymes or receptors. These models can help elucidate why certain structural modifications enhance or diminish biological activity. For example, modeling could explore the interaction of the furan's oxygen atom as a hydrogen bond acceptor or how the steric bulk of the 2-methylbutan-2-yl group influences binding selectivity.

A deeper theoretical understanding can also be gained by studying the metabolic fate of the molecule. The bioactivation of the furan ring to a reactive dialdehyde (B1249045) is a key toxicological and potentially therapeutic mechanism. researchgate.net Theoretical studies can model this enzymatic oxidation and the subsequent reaction of the electrophilic intermediate with biological nucleophiles like cysteine and lysine (B10760008) residues in proteins. nih.gov This aligns with the principles behind the FuTine reaction, which was inspired by the enzyme-catalyzed cross-linking of proteins by furan metabolites. nih.gov Understanding these fundamental furan-amine interactions at a molecular level is crucial for designing safer and more effective therapeutic agents based on this chemical scaffold.

Q & A

Q. What are the established synthetic routes for N-(furan-2-ylmethyl)-2-methylbutan-2-amine, and how can reaction conditions be optimized for higher yields?

this compound can be synthesized via reductive amination, a method validated for structurally similar compounds. For example, Pd/NiO-catalyzed reductive amination of aldehydes and amines under hydrogen atmospheres achieves high yields (>90%) at 25°C . Optimization may involve adjusting catalyst loading (e.g., 1.1 wt% Pd/NiO), hydrogen pressure, or solvent polarity. Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- ¹H NMR : Key signals include the furan ring protons (δ 6.2–7.4 ppm), methyl groups (δ 1.0–1.5 ppm), and amine protons (δ 2.5–3.5 ppm). For example, in N-(furan-2-ylmethyl)aniline, the benzylic CH₂ group appears at δ 4.3 ppm .

- IR : Stretching vibrations for the amine group (3300–3500 cm⁻¹) and furan C-O-C (1250–1050 cm⁻¹) confirm functionality.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 149.19 for C₉H₁₁NO analogs ) validate molecular weight.

Advanced Research Questions

Q. What catalytic systems beyond Pd/NiO could improve enantioselectivity in the synthesis of chiral analogs of this compound?

Chiral catalysts like Ru-BINAP complexes or immobilized enzymes (e.g., transaminases) may enhance stereocontrol. For example, asymmetric reductive amination using Ru catalysts achieves >90% enantiomeric excess (ee) in similar substrates . Computational docking studies (e.g., DFT calculations) can predict catalyst-substrate interactions to guide experimental design.

Q. How do steric and electronic effects of the 2-methylbutan-2-amine moiety influence the compound’s biological activity (e.g., MAO inhibition)?

The bulky tert-butyl group in 2-methylbutan-2-amine may enhance binding to enzyme active sites via hydrophobic interactions. For instance, propargylamine derivatives with similar substituents inhibit monoamine oxidase (MAO) by forming covalent adducts with the FAD cofactor . Competitive inhibition assays (IC₅₀) and X-ray crystallography of enzyme-ligand complexes can elucidate structure-activity relationships.

Q. What computational methods are suitable for modeling the conformational flexibility of this compound?

Molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) can predict low-energy conformers. Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps). These methods are critical for rational drug design or predicting physicochemical properties .

Q. How can crystallization challenges (e.g., polymorphism) be addressed for X-ray diffraction studies of this compound?

Use small-molecule crystallization screens (e.g., Hampton Research Crystal Screen) with varied solvents (e.g., DCM/hexane) and temperatures. For refractory compounds, co-crystallization with carboxylic acids (e.g., tartaric acid) may induce crystal formation. SHELXL software is recommended for refining crystallographic data, particularly for twinned or high-symmetry crystals.

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations in NMR)?

- Variable Temperature NMR : Assess dynamic effects (e.g., ring puckering in furan).

- 2D NMR (COSY, NOESY) : Confirm spin-spin coupling and spatial proximities. For example, NOE interactions between the furan CH and amine CH₂ groups confirm spatial arrangement .

- DFT-NMR Predictions : Compare experimental shifts with computed values (e.g., using Gaussian09) to identify misassignments .

Methodological Guidance

Q. Designing a protocol for assessing metabolic stability in vitro

Q. Strategies for regioselective functionalization of the furan ring

- Electrophilic Aromatic Substitution : Direct nitration or halogenation at the 5-position using HNO₃/AcOH or NBS .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.